2-Methoxypyridine-5-boronic Acid: A Core Component in Modern Drug Discovery
2-Methoxypyridine-5-boronic Acid: A Core Component in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxypyridine-5-boronic acid has emerged as a critical building block in synthetic and medicinal chemistry. Its unique electronic and structural properties make it an invaluable reagent, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-Methoxypyridine-5-boronic acid, with a focus on its role in the development of novel therapeutics. Detailed experimental protocols and visualizations of key chemical transformations and biological pathways are presented to facilitate its use in research and drug development.
Chemical and Physical Properties
2-Methoxypyridine-5-boronic acid is a white to off-white solid that is soluble in water.[1][2] It is primarily utilized as an intermediate in organic synthesis. The following table summarizes its key chemical and physical properties.
| Property | Value | Reference |
| Molecular Formula | C₆H₈BNO₃ | [2] |
| Molecular Weight | 152.94 g/mol | [2] |
| CAS Number | 163105-89-3 | [2] |
| Appearance | White to off-white powder/crystal | [1] |
| Melting Point | 135-140 °C (lit.) | [1] |
| Boiling Point | 313.2±52.0 °C (Predicted) | [1] |
| pKa | 7.26±0.10 (Predicted) | [1] |
| Solubility | Soluble in water | [1] |
| InChI Key | DHADXDMPEUWEAS-UHFFFAOYSA-N | [1] |
| SMILES | COC1=CC=C(C=N1)B(O)O |
Spectroscopic Data:
While specific proprietary spectral data can vary, representative ¹H NMR data is provided below:
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¹H NMR (400 MHz, DMSO-d₆): δ 8.51 (s, 1H), 8.12 (bs, 2H), 7.95 (d, 1H, J = 7.8 Hz), 6.73 (d, 1H, J = 7.8 Hz), 3.83 (s, 3H).[1]
Synthesis of 2-Methoxypyridine-5-boronic Acid
A common synthetic route to 2-Methoxypyridine-5-boronic acid involves the lithiation of 5-bromo-2-methoxypyridine (B44785) followed by reaction with a borate (B1201080) ester.
Experimental Protocol: Synthesis from 5-bromo-2-methoxypyridine
This protocol is adapted from a general procedure for the synthesis of (6-methoxypyridin-3-yl)boronic acid.[1]
Materials:
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5-bromo-2-methoxypyridine
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n-Butyllithium (2.5 M in hexanes)
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Triisopropoxyborane
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Tetrahydrofuran (THF), anhydrous
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Hydrochloric acid (1.0 N)
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Sodium hydroxide (B78521) (3.0 N)
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Ethyl acetate (B1210297)
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Brine
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Anhydrous sodium sulfate
Procedure:
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Dissolve 5-bromo-2-methoxypyridine (0.131 mol) in anhydrous THF (130 mL) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add n-butyllithium (0.197 mol, 79 mL of 2.5 M solution in hexanes) to the stirred solution, maintaining the temperature at -78 °C.
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Continue stirring at -78 °C for 2 minutes.
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Add triisopropoxyborane (0.197 mol, 45 mL) to the reaction mixture.
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Allow the reaction mixture to slowly warm to room temperature over 12 hours.
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Pour the reaction mixture into a 1.0 N aqueous hydrochloric acid solution (300 mL) and stir vigorously for 30 minutes.
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Adjust the pH of the mixture to 7.0 with a 3.0 N aqueous sodium hydroxide solution.
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Extract the aqueous layer with ethyl acetate (2 x 200 mL).
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Combine the organic phases, wash with brine (200 mL), and dry over anhydrous sodium sulfate.
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Concentrate the organic phase under reduced pressure.
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Dissolve the residue in 2.0 M aqueous sodium hydroxide (350 mL) and wash with ethyl acetate (2 x 200 mL).
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Adjust the aqueous phase to pH 7.0 with concentrated hydrochloric acid to precipitate the product.
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Collect the solid by filtration, wash with water, and dry to yield (6-methoxy-3-pyridinyl)boronic acid as a white powder.
Synthesis Workflow
Applications in Drug Discovery and Development
2-Methoxypyridine-5-boronic acid is a versatile reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its primary application is in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like 2-Methoxypyridine-5-boronic acid) and an organohalide or triflate. This reaction is fundamental in the synthesis of biaryls and substituted aromatic compounds, which are common motifs in drug molecules.
General Reaction Scheme:
Role in the Synthesis of Bioactive Molecules
The 2-methoxypyridine (B126380) moiety is a key structural component in a variety of bioactive molecules. Its inclusion can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. For instance, (2-Methoxypyrimidin-5-yl)boronic acid, a related compound, is used in the synthesis of isoquinoline (B145761) ketone derivatives with anti-tumor activity.
Example Signaling Pathway: Inhibition of a Kinase Pathway
While a specific signaling pathway for a drug derived directly from 2-Methoxypyridine-5-boronic acid is proprietary, a representative pathway for a kinase inhibitor—a common class of drugs synthesized using such building blocks—is illustrated below. Many anti-cancer drugs target kinases involved in cell proliferation and survival.
Experimental Protocols: Suzuki-Miyaura Coupling
The following are general protocols for a Suzuki-Miyaura cross-coupling reaction that can be adapted for use with 2-Methoxypyridine-5-boronic acid.
Protocol Using a Phosphine (B1218219) Ligand
Materials:
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Aryl or heteroaryl halide (1.0 mmol)
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2-Methoxypyridine-5-boronic acid (1.2 mmol)
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Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
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Phosphine ligand (e.g., SPhos, XPhos) (0.04 mmol)
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Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 mmol)
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Solvent (e.g., 1,4-dioxane (B91453)/water, toluene)
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate
Procedure:
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In an oven-dried reaction vial, combine the aryl/heteroaryl halide (1.0 mmol), 2-Methoxypyridine-5-boronic acid (1.2 mmol), base (2.0 mmol), palladium(II) acetate (0.02 mmol), and phosphine ligand (0.04 mmol).
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Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.
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Add degassed solvent (e.g., 4 mL of 1,4-dioxane and 0.8 mL of water).
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Seal the vial and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
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Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).
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Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Suzuki-Miyaura Coupling Workflow
Safety and Handling
2-Methoxypyridine-5-boronic acid is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion
2-Methoxypyridine-5-boronic acid is a valuable and versatile building block for the synthesis of complex organic molecules, with significant applications in drug discovery and development. Its utility in Suzuki-Miyaura cross-coupling reactions enables the efficient construction of molecular scaffolds found in numerous pharmaceuticals. This guide provides essential information for researchers and scientists to effectively utilize this important reagent in their synthetic endeavors.



